4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a 2,3-dimethoxyphenyl group, a 4-fluorophenyl group, and a methyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the pyrimidine ring and the various substituents . The exact synthesis process would depend on the specific reactions used to introduce the substituents and form the pyrimidine ring.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring at its core, with the various substituents attached at the appropriate positions. The presence of the fluorophenyl and dimethoxyphenyl groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various substituents. For example, the electron-donating methoxy groups and the electron-withdrawing fluorine atom could affect the compound’s reactivity in different ways .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the various substituents could affect these properties in different ways .Scientific Research Applications
Synthesis and Biological Activities
- Tetrahydropyrimidine derivatives, including compounds with structural similarities to the requested compound, have been synthesized for their potential biological activities. For instance, research on similar tetrahydropyrimidines has explored their synthesis for applications as anti-inflammatory and analgesic agents, highlighting their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such studies suggest a potential avenue for the application of the requested compound in the development of new therapeutic agents.
Antimicrobial Properties
- Another area of interest is the antimicrobial activity of tetrahydropyrimidine derivatives. Compounds bearing the tetrahydropyrimidine scaffold have been evaluated for their antimicrobial effects, showing significant inhibition against various bacterial and fungal strains, thereby indicating the potential of these compounds in addressing antibiotic resistance issues (Akbari et al., 2008).
Chemical Synthesis and Characterization
- The research into the synthesis and characterization of related compounds emphasizes the importance of such chemical entities in the development of novel materials with unique properties. For example, studies on the synthesis of dihydropyrimidine derivatives and their further modification have contributed to the understanding of their chemical and physical properties, which could be leveraged in material science and pharmaceutical chemistry (Gein et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-11-16(19(25)23-13-9-7-12(21)8-10-13)17(24-20(28)22-11)14-5-4-6-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGJKYNZYWPAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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